3-(2-naphthamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide

Anticancer Gastrointestinal Cancer Immuno-oncology

Researchers exploring benzofuran-2-carboxamide SAR face a critical gap: no commercially available analog combines the 2-naphthamido (C3) and 2-methoxyphenyl amide substituents present in this compound. Generic substitution with 4-methoxy or 1-naphthyl isomers alters target binding geometry, invalidating comparative SAR conclusions. This regioisomeric probe fills that gap. Supplied at ≥95% purity with full analytical characterization. In stock for immediate global shipping.

Molecular Formula C27H20N2O4
Molecular Weight 436.467
CAS No. 887892-04-8
Cat. No. B2487767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-naphthamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide
CAS887892-04-8
Molecular FormulaC27H20N2O4
Molecular Weight436.467
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C27H20N2O4/c1-32-23-13-7-5-11-21(23)28-27(31)25-24(20-10-4-6-12-22(20)33-25)29-26(30)19-15-14-17-8-2-3-9-18(17)16-19/h2-16H,1H3,(H,28,31)(H,29,30)
InChIKeyHJZVPXWQAGIKFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement-Relevant Baseline


3-(2-Naphthamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide (CAS 887892-04-8) is a synthetic benzofuran-2-carboxamide derivative featuring a 2-naphthamido substituent at the 3-position and an N-(2-methoxyphenyl) carboxamide moiety . With a molecular formula of C27H20N2O4 and a molecular weight of 436.47 g/mol, it belongs to a class of compounds extensively explored for anticancer, antiviral, and immunomodulatory activities [1]. This compound is supplied exclusively for non-human research purposes .

Regioisomeric probe Benzofuran-2-carboxamide with 2-OCH3 substitution pattern
Distinct combination 2-Naphthamido & 2-methoxyphenyl not replicated in commercially available SAR analogs
Research use Supplied for non-human research; not for therapeutic or diagnostic use

Why Generic Substitution Fails


Within the benzofuran-2-carboxamide class, minor structural modifications produce profound shifts in biological potency, target selectivity, and even mechanism of action. The specific combination of a 2-naphthamido group at C3 and a 2-methoxyphenyl amide substituent in this compound is not replicated by any commercially available analog with documented comparative bioactivity data [1]. Published structure-activity relationship (SAR) studies on closely related benzofuran-2-carboxamides demonstrate that the nature and position of substituents on both the benzofuran core and the terminal amide govern antiproliferative activity, immunomodulatory effects, and target engagement, rendering simple class-level substitution scientifically invalid [2].

Regioisomeric sensitivity
2-methoxy substitution profile may not transfer to 4-methoxy analog; SAR predicts activity shift.
Naphthamido orientation
2-naphthamido vector differs from 1-naphthamido isomer; target binding geometry cannot be assumed equivalent.
Class-level substitution risk
Substitution position governs bioactivity in this chemotype; simple benzofuran-2-carboxamide class substitution is not supported by SAR evidence.

Quantitative Evidence Guide


Phenyl Ring Substitution Modulates Antiproliferative Activity

In the benzofuran-2-carboxamide chemotype, the position of the methoxy substituent on the N-phenyl ring significantly alters biological activity. The 2-methoxyphenyl substitution in the target compound is structurally distinct from the 4-methoxyphenyl analog and other regioisomers. A 2024 study on structurally related benzofuran-2-carboxamide derivatives demonstrated that C4 and C5-substituted analogs exhibited the most effective inhibition of CCL20-induced chemotaxis of human PBMCs, with different substitution patterns yielding divergent activity profiles [1]. While direct comparative data for the target compound versus the 4-methoxy isomer is not available in primary literature, the SAR trends established for this scaffold indicate that the 2-methoxy versus 4-methoxy positional isomerism predicts measurably different biological outcomes [1].

Regioisomeric Sensitivity
Class-level inference
2-OCH3 vs 4-OCH3: positional isomerism predicts different bioactivity; no direct head-to-head data.
Regioisomeric probe for SAR; substitution not interchangeable without empirical comparison.
SAR trends from CCL20 chemotaxis and colon cancer models.
Anticancer Gastrointestinal Cancer Immuno-oncology

Naphthamido Regioisomerism and Target Binding Geometry

The target compound incorporates a 2-naphthamido group at the C3 position of the benzofuran. This is in contrast to the 1-naphthamido isomer (e.g., CAS 887891-99-8), which presents a different spatial orientation of the naphthalene ring system. Published medicinal chemistry literature on benzofuran-carboxamide derivatives demonstrates that the naphthalene attachment point (1- vs. 2-position) can determine binding mode and selectivity in target proteins such as HCV NS5B polymerase and various kinases [1][2]. While no direct comparative biochemical data exists for this specific pair of compounds, the 2-naphthyl orientation provides a distinct vector for hydrophobic interactions compared to the 1-naphthyl isomer, a principle well-established in kinase inhibitor design [2].

Binding Geometry Shift
Class-level inference
2-naphthamido: ~60° ring orientation shift vs 1-naphthamido; distinct hydrophobic vector.
Distinct topological probe; binding mode may not transfer to 1-naphthyl analog.
Inferred from kinase and antiviral SAR.
Medicinal Chemistry Kinase Inhibition Antiviral Agents

Benzofuran-2-Carboxamide Scaffold Antiproliferative Activity

Benzofuran-2-carboxamide derivatives as a class have demonstrated concentration-dependent antiproliferative effects in the low micromolar range against a panel of human cancer cell lines including MCF-7 (breast), HeLa (cervical), and MiaPaCa-2 (pancreatic) [1]. The mechanism of action for the most potent analogs involves inhibition of tubulin polymerization, leading to G2/M cell cycle arrest [1]. The target compound contains the core benzofuran-2-carboxamide pharmacophore required for this activity. While direct screening data for this specific compound is not reported in the peer-reviewed literature, the presence of both the benzofuran-2-carboxamide core and the naphthamido substituent—features associated with enhanced antiproliferative potency in related series—suggests potential activity that requires empirical confirmation [1].

Scaffold Activity Context
Class-level inference
Benzofuran-2-carboxamide class: reported micromolar-range antiproliferative activity in MCF-7, HeLa, MiaPaCa-2; target compound not screened.
Scaffold validated; this derivative remains underexplored, requiring empirical profiling.
Tubulin polymerization inhibition mechanism reported for related analogs.
Anticancer Cell Cycle Arrest Tubulin Polymerization

Hydrogen Bond Profile and Drug-Likeness Parameters

The target compound (C27H20N2O4, MW 436.47) possesses 2 hydrogen bond donors (both amide NH groups) and 4 hydrogen bond acceptors, with a topological polar surface area (TPSA) estimated at approximately 82–88 Ų . Compared to the 4-methoxyphenyl regioisomer, the 2-methoxy substitution introduces intramolecular hydrogen bonding potential between the methoxy oxygen and the adjacent amide NH, which can affect conformation, solubility, and membrane permeability . This intramolecular interaction is absent in the 4-methoxy analog. The compound complies with Lipinski's Rule of Five (MW < 500; HBD = 2; HBA ≤ 5; estimated cLogP < 5), making it suitable as a lead-like scaffold for further optimization .

H-Bond & Drug-Likeness
Supporting evidence
2-OCH3 enables intramolecular NH···OCH3 H-bond; TPSA ~82–88 Ų; Rule-of-5 compliant.
Unique conformational constraint vs 4-OCH3 isomer; may influence membrane permeability.
In silico analysis; experimental permeability data not available.
Drug Design ADME Lead Optimization

Research and Industrial Application Scenarios


SAR Expansion of Anticancer Benzofuran-2-Carboxamides

This compound serves as a regioisomeric probe for SAR studies investigating the impact of 2-methoxy versus 4-methoxy N-phenyl substitution on antiproliferative activity and tubulin polymerization inhibition. The benzofuran-2-carboxamide class has established low-micromolar potency against MCF-7, HeLa, and MiaPaCa-2 cell lines [1], but the 2-methoxyphenyl-substituted variant has not been characterized in published screening panels, representing a gap in the SAR landscape that this compound can fill.

Immunomodulatory Agent Development via CCL20/CCR6 Axis

Recent evidence demonstrates that benzofuran-2-carboxamide derivatives can block CCL20-induced chemotaxis in human PBMCs, with activity dependent on the benzofuran substitution pattern [2]. The target compound, with its distinct 2-naphthamido and 2-methoxyphenyl substitution, represents a novel combination of substituents not evaluated in published CCL20/CCR6 screening campaigns. It is suitable for screening in chemotaxis assays and colon cancer models such as HCT116 or HT-29 [2].

HCV NS5B Polymerase Inhibitor Lead Optimization

The benzofuran-carboxamide chemotype is precedented in the HCV NS5B inhibitor patent literature, where naphthalene-containing analogs have been claimed as antiviral agents [3]. The 2-naphthamido configuration in the target compound provides a distinct vector for hydrophobic pocket binding relative to 1-naphthyl analogs. This compound can be used as a starting point for NS5B enzymatic inhibition assays and in vitro HCV replicon models [3].

Kinase Selectivity Profiling and Chemical Probe Development

Benzofuran-2-carboxamide derivatives have been described as inhibitors of multiple kinases including p38 MAP kinase and focal adhesion kinase (FAK) . The target compound combines structural features associated with kinase hinge-binding (the benzofuran-2-carboxamide core) and hydrophobic pocket occupancy (the 2-naphthamido group), making it a candidate for broad-panel kinase selectivity screening to identify novel kinase inhibition profiles distinct from known benzofuran-based inhibitors .

Application
Selection Property
Validation Focus
Application: Benzofuran-2-carboxamide SAR studies
Selection Property: Regioisomeric substitution pattern
Validation Focus: Antiproliferative endpoint comparison
Application: CCL20/CCR6 immunomodulatory screening
Selection Property: Naphthamido/methoxyphenyl combination
Validation Focus: Chemotaxis assay endpoint review
Application: HCV NS5B inhibitor probe development
Selection Property: Naphthamido binding-site geometry
Validation Focus: Enzymatic inhibition assay context
Application: Kinase selectivity profiling
Selection Property: Benzofuran-2-carboxamide core engagement
Validation Focus: Kinase panel screening context
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